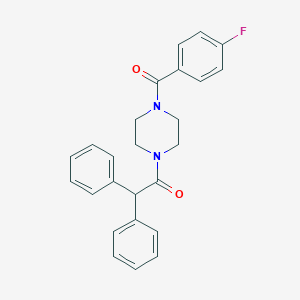![molecular formula C23H23FN2O2 B248489 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248489.png)
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FNa, is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. FNa is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Mécanisme D'action
The exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, reduction of oxidative stress and inflammation, and inhibition of cell proliferation. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have vasodilatory effects, which may contribute to its potential use in the treatment of hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its potential pharmacological properties, which make it a promising candidate for drug development. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to have a low toxicity profile, which is an important factor in drug development. However, one of the limitations of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, including the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine and its potential use in the treatment of various diseases. Furthermore, the development of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine derivatives with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine can be synthesized through a multi-step reaction that involves the coupling of 4-fluorobenzylamine with 2-naphthol, followed by acetylation of the resulting product with piperazine. The reaction can be optimized by controlling the reaction conditions and using appropriate catalysts and solvents to obtain a high yield of pure 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields, including cancer, neurological disorders, and cardiovascular diseases. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been investigated for its potential use as a vasodilator in the treatment of hypertension and other cardiovascular diseases.
Propriétés
Nom du produit |
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Formule moléculaire |
C23H23FN2O2 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H23FN2O2/c24-21-8-5-18(6-9-21)16-25-11-13-26(14-12-25)23(27)17-28-22-10-7-19-3-1-2-4-20(19)15-22/h1-10,15H,11-14,16-17H2 |
Clé InChI |
AGMHMHQXDAGPKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)